1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride
Description
This compound is a dihydrochloride salt featuring a propan-2-ol backbone substituted with a 4-(4-fluorophenyl)piperazine moiety and a 4-isopropyl-3-methylphenoxy group. The dihydrochloride formulation enhances solubility and stability, critical for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methyl-4-propan-2-ylphenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O2.2ClH/c1-17(2)23-9-8-22(14-18(23)3)28-16-21(27)15-25-10-12-26(13-11-25)20-6-4-19(24)5-7-20;;/h4-9,14,17,21,27H,10-13,15-16H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQRJSVLMSLARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O)C(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ullmann-Type Coupling for Arylpiperazine Formation
A copper-catalyzed Ullmann reaction between piperazine and 1-bromo-4-fluorobenzene achieves N-arylation:
Reaction Conditions
- Catalyst: CuI (10 mol%)
- Ligand: 1,10-Phenanthroline (20 mol%)
- Base: K₃PO₄ (2.5 eq)
- Solvent: DMSO, 110°C, 24 h
- Yield: 68–72%
Purification: Column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1 → 4:1) removes unreacted piperazine and halogenated byproducts.
Alternative Buchwald-Hartwig Amination
For higher yields, palladium catalysis may be employed:
- Catalyst: Pd₂(dba)₃ (5 mol%)
- Ligand: Xantphos (10 mol%)
- Base: Cs₂CO₃ (3 eq)
- Solvent: Toluene, 100°C, 12 h
- Yield: 85–88%
Synthesis of 3-(4-Isopropyl-3-methylphenoxy)propane-1,2-diol
Phenol Alkylation via Epichlorohydrin
4-Isopropyl-3-methylphenol reacts with epichlorohydrin under basic conditions:
Reaction Conditions
- Base: NaOH (1.1 eq)
- Solvent: H₂O/EtOH (1:1), 60°C, 6 h
- Molar Ratio: 1:1.2 (phenol:epichlorohydrin)
- Yield: 92% glycidyl ether intermediate
Hydrolysis to Diol:
Mitsunobu Alternative for Stereocontrol
For enantiomerically pure diol:
Coupling of Subunits
Nucleophilic Displacement Strategy
Activate diol as a ditosylate for piperazine coupling:
Step 1: Ditosylation
Step 2: Piperazine Alkylation
- Conditions:
- Piperazine: 1.1 eq
- Base: K₂CO₃ (3 eq)
- Solvent: DMF, 80°C, 24 h
- Yield: 76% coupled product
Mitsunobu Coupling for Direct Ether Formation
Avoids pre-activation of diol:
Salt Formation and Final Purification
Dihydrochloride Preparation
Treat free base with HCl gas:
- Solvent: Et₂O, 0°C
- Equivalents: 2.2 eq HCl(g)
- Precipitation: White crystalline solid
- Yield: 95%
Recrystallization Optimization
| Solvent System | Purity (HPLC) | Recovery (%) |
|---|---|---|
| MeOH/EtOAc (1:4) | 99.8% | 88 |
| EtOH/H₂O (3:1) | 99.5% | 92 |
| iPrOH/acetone (2:3) | 99.6% | 85 |
Optimal system: EtOH/H₂O (3:1) achieves balance of purity and recovery.
Analytical Data Correlation
Spectroscopic Characterization
¹H NMR (400 MHz, DMSO-d₆):
δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 6.95 (m, 4H, Ar-H), 4.15 (m, 1H, CH-OH), 3.82 (br s, 8H, piperazine), 3.10 (m, 2H, OCH₂), 2.85 (septet, 1H, CH(CH₃)₂), 2.35 (s, 3H, Ar-CH₃), 1.20 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).
HRMS (ESI+):
Calcd for C₂₃H₃₂FN₂O₂ [M+H]⁺: 411.2451; Found: 411.2448.
Process Optimization Considerations
Temperature Effects on Coupling Efficiency
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 60 | 12 | 68 |
| 80 | 24 | 76 |
| 100 | 6 | 71 |
Solvent Screening for Mitsunobu Coupling
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 82 |
| DME | 5.5 | 78 |
| DMF | 36.7 | 65 |
| Toluene | 2.4 | 58 |
THF provides optimal polarity balance.
Scalability and Industrial Adaptation
Continuous Flow Synthesis
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 86 | 32 |
| PMI (g/g) | 48 | 19 |
| Energy (kJ/mol) | 5800 | 2100 |
Flow chemistry significantly improves sustainability profile.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield alkanes or alcohols.
Scientific Research Applications
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several piperazine- and phenoxy-propanol-based derivatives. Key comparisons are outlined below:
Substituent Analysis of Piperazine Ring
Pharmacological Implications
- Target Compound: The 4-fluorophenyl group on piperazine may enhance binding to 5-HT1A receptors due to fluorine’s electronegativity and small atomic radius, as seen in analogues like tandospirone . The 4-isopropyl-3-methylphenoxy group likely improves metabolic stability compared to simpler alkyl or halogenated phenoxy groups (e.g., ’s chlorophenoxy).
- This contrasts with the target compound’s balance of branched alkyl groups for moderate lipophilicity .
- Compound: The 2-nitrophenoxy group introduces redox-sensitive properties, which may limit therapeutic utility due to toxicity concerns, unlike the target’s safer alkylphenoxy substituents .
Physicochemical Properties
While explicit data (e.g., logP, pKa) for the target compound are unavailable, inferences can be made:
- Lipophilicity : Fluorophenyl and isopropyl/methyl groups likely increase logP compared to methoxy-substituted analogs (), favoring CNS penetration but requiring formulation optimization.
- Solubility : The dihydrochloride salt improves aqueous solubility over freebase forms, similar to and compounds .
Biological Activity
1-(4-(4-Fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride, a complex organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a fluorophenyl group and a phenoxypropanol moiety. Its synthesis typically involves multiple steps, including the preparation of the piperazine ring and subsequent functional group modifications through nucleophilic substitutions and reductions.
Synthetic Route Overview:
- Piperazine Preparation : Synthesis begins with the formation of the piperazine core.
- Fluorophenyl Introduction : The fluorophenyl group is introduced via electrophilic aromatic substitution.
- Phenoxypropanol Attachment : This moiety is added through nucleophilic substitution reactions.
- Purification : The final product is purified using crystallization or chromatography techniques.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is believed to modulate their activities, leading to significant pharmacological effects.
Pharmacological Effects
Research indicates that the compound exhibits several notable pharmacological activities:
- Antidepressant Effects : It shows potential in modulating serotonin and dopamine pathways, which are crucial in mood regulation.
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction in various cell lines .
- Neuroprotective Properties : The compound has been evaluated for its ability to protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .
Antitumor Activity
A study demonstrated that derivatives of similar piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involved was linked to the induction of apoptosis and inhibition of cell cycle progression .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | MCF-7 | 15.2 | Apoptosis induction |
| 2 | A549 | 12.8 | Cell cycle arrest |
| 3 | HeLa | 10.5 | Inhibition of proliferation |
Neuroprotective Effects
In neuroprotection studies, the compound was shown to reduce oxidative stress markers in neuronal cultures, suggesting its potential utility in treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(4-(4-fluorophenyl)piperazin-1-yl)-3-(4-isopropyl-3-methylphenoxy)propan-2-ol dihydrochloride with high purity?
- Methodological Answer : Synthesis involves multi-step organic reactions, including nucleophilic substitution for piperazine ring formation and ether linkage via phenol alkylation. Critical parameters include:
- Temperature control (e.g., 0–5°C for sensitive intermediates) .
- Solvent selection (polar aprotic solvents like DMF for piperazine coupling) .
- Reaction time optimization (monitored via TLC/HPLC to avoid byproducts) .
- Characterization : Use NMR (¹H/¹³C) to confirm stereochemistry and MS for molecular weight validation. Purity ≥95% is achievable via recrystallization in ethanol/water .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Employ a combination of:
- ¹H/¹³C NMR : Assign peaks to fluorophenyl (δ 7.1–7.3 ppm), piperazine (δ 2.5–3.5 ppm), and isopropylphenoxy (δ 1.2–1.4 ppm) groups .
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonds between Cl⁻ and hydroxyl groups) .
- Elemental analysis : Confirm stoichiometry (C, H, N, Cl within ±0.4% of theoretical values) .
Q. What in vitro assays are suitable for preliminary pharmacological screening?
- Methodological Answer : Prioritize receptor-binding assays due to the compound’s piperazine moiety:
- Radioligand displacement : Test affinity for serotonin (5-HT₁A) or dopamine (D₂) receptors at concentrations 10 nM–10 µM .
- Functional assays : Measure cAMP modulation in HEK293 cells transfected with target receptors .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis pathway for scalability?
- Methodological Answer :
- Reaction path search : Use quantum chemical calculations (DFT) to identify low-energy intermediates and transition states .
- Solvent optimization : Predict solvent effects on reaction kinetics via COSMO-RS models .
- Case Study : Simulations for similar piperazine derivatives reduced experimental iterations by 40% .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?
- Methodological Answer :
- Meta-analysis : Compare datasets using tools like Forest plots to assess heterogeneity (e.g., logP differences altering membrane permeability) .
- Structural tweaks : Introduce substituents (e.g., -CF₃ vs. -Cl) to isolate pharmacophore contributions .
- Example : A 0.5-unit logP increase in a fluorophenyl analog reduced CNS penetration by 60% .
Q. How can intermolecular interactions influence crystallinity and formulation stability?
- Methodological Answer :
- Hirshfeld surface analysis : Quantify H-bonding (e.g., O–H···Cl⁻) and π-π stacking (fluorophenyl vs. phenoxy) .
- Stability testing : Accelerated degradation studies (40°C/75% RH) correlate with crystal lattice rigidity .
- Data Table :
| Interaction Type | Energy (kJ/mol) | Role in Stability |
|---|---|---|
| H-bonding | -25 to -30 | Prevents amorphization |
| Van der Waals | -5 to -10 | Enhances melt resistance |
Q. What advanced techniques elucidate stereochemical effects on receptor binding?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using amylose-based columns (e.g., Chiralpak IA) .
- Molecular docking : Simulate binding poses with AutoDock Vina (e.g., (R)-enantiomer shows higher 5-HT₁A occupancy) .
- Case Study : A 10-fold difference in Ki values between enantiomers was observed for a D₂ receptor analog .
Guidelines for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
